

Navigating the Research Landscape of 4-Oxazolemethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxazolemethanamine hydrochloride

Cat. No.: B1391062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.^[1] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^[3] The introduction of a methanamine hydrochloride group at the 4-position of the oxazole ring, as seen in **4-Oxazolemethanamine hydrochloride**, provides a key building block for further chemical elaboration. This functional group allows for the facile introduction of the oxazole core into larger molecules through standard amide bond formation or other amine-based chemistries, making it a valuable reagent for the synthesis of compound libraries in drug discovery programs.^[4] This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and potential research applications of **4-Oxazolemethanamine hydrochloride**.

Commercial Availability of 4-Oxazolemethanamine Hydrochloride

4-Oxazolemethanamine hydrochloride is readily available for research purposes from a variety of chemical suppliers. The quality and purity of the compound can vary between suppliers, and it is crucial for researchers to obtain and review the certificate of analysis for each batch to ensure it meets the requirements of their specific application. The compound is typically offered in quantities ranging from milligrams to several grams.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity	Notes
Sigma-Aldrich	1072806-60-0	C4H7ClN2O	134.56 g/mol	Not specified	-
BOC Sciences	1072806-60-0	C4H7ClN2O	134.56 g/mol	Not specified	-
Alfa Chemistry	1072806-60-0	C4H7ClN2O	134.57 g/mol	Not specified	-
Chem-Impex	55242-82-5 (non-salt)	C4H6N2O·HCl	134.57 g/mol	Not specified	Marketed for pharmaceutical development and biochemical research. ^[4]
Parchem	847490-98-6	Not specified	Not specified	Not specified	Specialty chemical supplier. ^[5]
ChemicalBook	1072806-60-0	C4H7ClN2O	134.56 g/mol	Not specified	Provides some physical and safety data. ^[6] ^[7]

A Plausible Synthetic Route: From 4-Cyanooxazole to 4-Oxazolemethanamine Hydrochloride

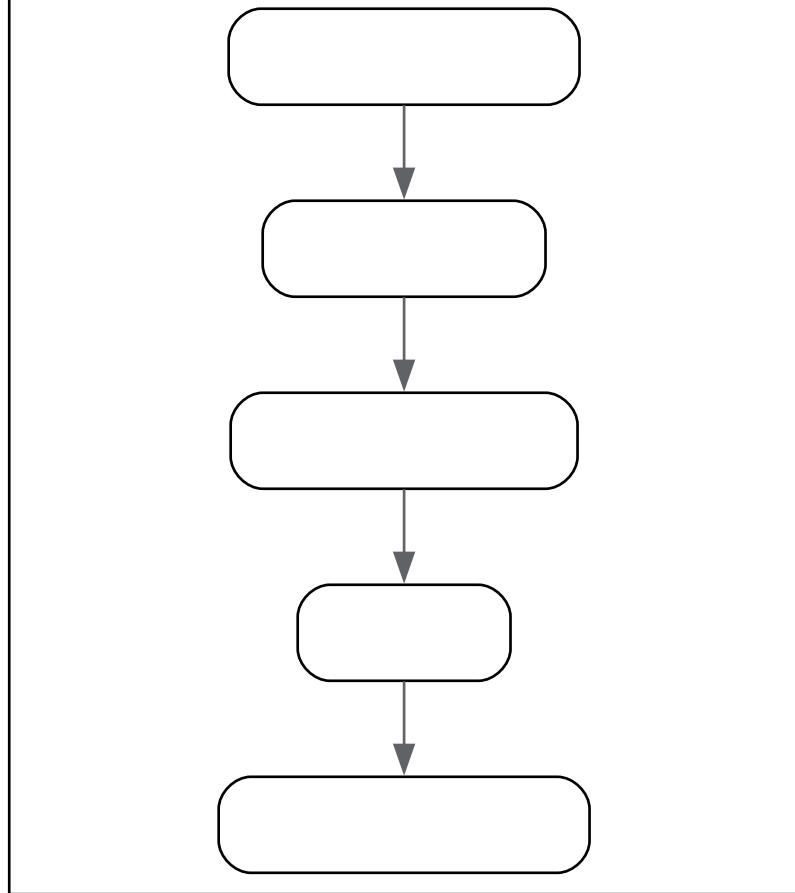
While specific, peer-reviewed synthesis protocols for **4-Oxazolemethanamine hydrochloride** are not readily available in the literature, a plausible and chemically sound approach involves the reduction of a 4-cyanooxazole precursor. This transformation is a standard method for the synthesis of primary amines from nitriles. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Cyanooxazole (Hypothetical)

The synthesis of the 4-cyanooxazole precursor could potentially be achieved through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis, starting from appropriate precursors.[\[1\]](#)[\[2\]](#)

Step 2: Reduction of 4-Cyanooxazole to (Oxazol-4-yl)methanamine


- Materials:
 - 4-Cyanooxazole
 - Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))
 - Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
 - Aqueous workup solution (e.g., Sodium sulfate solution, Rochelle's salt solution for LiAlH₄ quenches)
 - Drying agent (e.g., Anhydrous sodium sulfate, magnesium sulfate)
- Procedure:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the reducing agent in the anhydrous solvent.

- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of 4-cyanooxazole in the same anhydrous solvent to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of the appropriate aqueous workup solution at 0 °C.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude (oxazol-4-yl)methanamine.

Step 3: Formation of **4-Oxazolemethanamine Hydrochloride**

- Materials:
 - Crude (oxazol-4-yl)methanamine
 - Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or gaseous HCl)
 - Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)
- Procedure:
 - Dissolve the crude (oxazol-4-yl)methanamine in the anhydrous solvent.
 - Slowly add the hydrochloric acid solution to the amine solution with stirring.
 - The hydrochloride salt should precipitate out of the solution.
 - Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield **4-Oxazolemethanamine hydrochloride**.

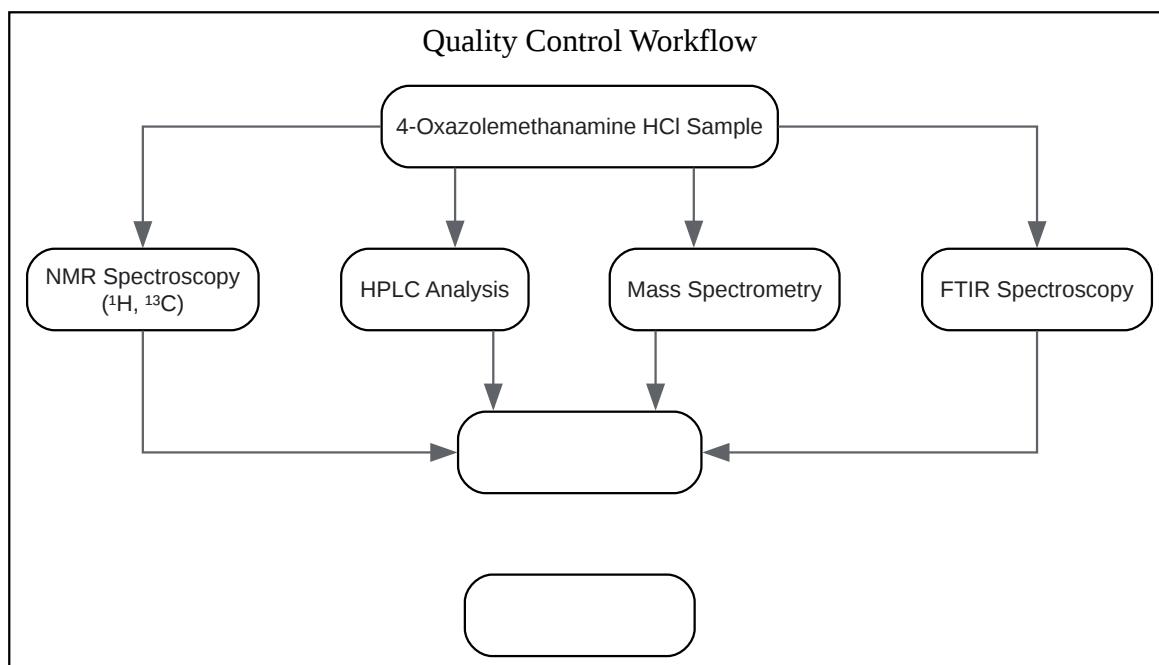
Proposed Synthesis of 4-Oxazolemethanamine HCl

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Oxazolemethanamine hydrochloride**.

Quality Control and Analytical Validation

Ensuring the purity and identity of **4-Oxazolemethanamine hydrochloride** is paramount for its use in research. A combination of analytical techniques should be employed for comprehensive characterization.

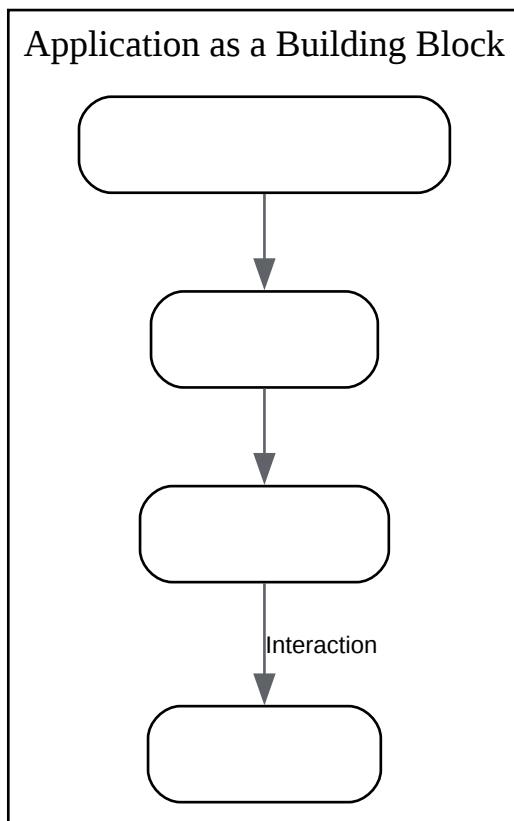

Analytical Technique	Purpose	Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity assessment.	¹ H NMR: Signals corresponding to the oxazole ring protons and the aminomethyl protons. The integration of these signals should be consistent with the structure. ¹³ C NMR: Resonances for the carbon atoms of the oxazole ring and the aminomethyl group.
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification.	A single major peak corresponding to the target compound. The purity can be calculated based on the peak area percentage.
Mass Spectrometry (MS)	Molecular weight confirmation.	The mass spectrum should show a molecular ion peak corresponding to the free base of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H, C-H, C=N, and C-O bonds.

General HPLC Method for Purity Analysis

Given the polar nature of **4-Oxazolemethanamine hydrochloride**, a Hydrophilic Interaction Liquid Chromatography (HILIC) method or a reversed-phase method with an appropriate ion-pairing agent would be suitable for its analysis.

- Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

- Detection: UV detection at a wavelength where the oxazole ring absorbs, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
- Flow Rate: Typically 0.5-1.0 mL/min.
- Injection Volume: 5-10 μ L.


[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for chemical compounds.

Research Applications: A Versatile Building Block

4-Oxazolemethanamine hydrochloride serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. [4] Its primary amine functionality allows for its incorporation into lead compounds to modulate their physicochemical properties, such as solubility and basicity, which can be critical for drug efficacy and pharmacokinetics.

The oxazole core itself can act as a bioisostere for other aromatic or heteroaromatic rings, offering a different set of electronic and steric properties that can influence a molecule's interaction with its biological target.

[Click to download full resolution via product page](#)

Caption: Use of 4-Oxazolemethanamine HCl in drug discovery.

While specific examples of the direct use of **4-Oxazolemethanamine hydrochloride** in published drug discovery campaigns are not prominent, its potential is evident from the numerous patents involving oxazole derivatives for a wide array of diseases.[8][9][10][11] Researchers can utilize this building block to explore new chemical space and develop novel compounds for various therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemimpex.com [chemimpex.com]
- 5. parchem.com [parchem.com]
- 6. 4-OxazoleMethaneMine, hydrochloride (1:1) | 1072806-60-0 [chemicalbook.com]
- 7. 4-OxazoleMethaneMine hydrochloride | 1072806-60-0 [chemicalbook.com]
- 8. CN100386325C - Oxazole derivatives, their manufacture and use as pharmaceutical formulations - Google Patents [patents.google.com]
- 9. US5403852A - Oxazole derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 10. CN112961117A - Application and preparation method of oxadiazole hydroxamic acid compound - Google Patents [patents.google.com]
- 11. Fluoroalkyl-oxadiazoles and uses thereof - Patent EP-4076448-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Research Landscape of 4-Oxazolemethanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391062#commercial-availability-of-4-oxazolemethanamine-hydrochloride-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com